N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules often involves multiple steps, including the formation of carbon-carbon bonds, introduction of functional groups, and the construction of heterocyclic structures. For molecules similar to our compound of interest, methods like asymmetric carbon-carbon bond formations in conjugate additions and reactions involving lithiated N-Boc allylic and benzylic amines to nitroalkenes can be relevant. These strategies allow for the enantioselective synthesis of substituted piperidines and pyrrolidines, as well as pyrimidinones, demonstrating the versatility and complexity of synthesizing such molecules (Johnson et al., 2002).
Molecular Structure Analysis
Determining the crystal structure of molecules similar to our compound provides insight into their spatial arrangement and intermolecular interactions. For example, studies have elucidated the crystal structure of related compounds, revealing how different rings and substituents orient themselves in three-dimensional space and how this affects their physical and chemical properties (Yıldırım et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of such a molecule can involve interactions with nucleophiles or electrophiles, depending on the presence and position of functional groups. The molecule's behavior in reactions, such as with amines, can shed light on its potential utility and reactivity patterns. For instance, the reaction of related pyrimidinone compounds with butyl and benzylamine or with piperidine and morpholine has been studied to understand their reactivity and the types of products formed under different conditions (Yakubkene & Vainilavichyus, 1998).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-25-18-19-7-4-17(21-18)22-8-5-14(6-9-22)20-11-13-2-3-15-16(10-13)24-12-23-15/h2-4,7,10,14,20H,5-6,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKZGUFOXUPZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCC(CC2)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-amine |
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